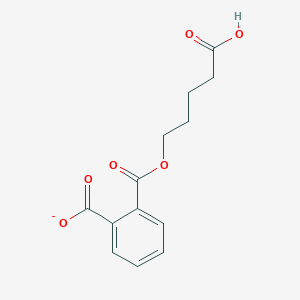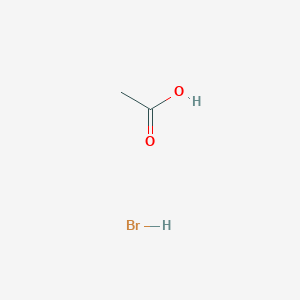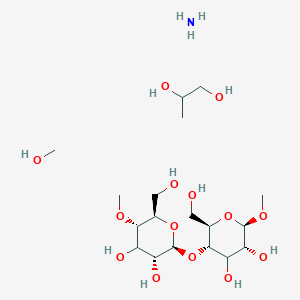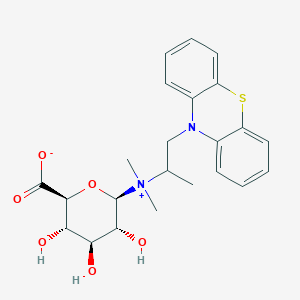
Promethazine N-|A-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Promethazine is a phenothiazine derivative with multiple pharmacological properties, including antihistaminic, sedative, antiemetic, and anticholinergic effects. It has been widely used in clinical practice for its antiallergic and sedative properties. The compound interacts with various molecular targets due to its broad spectrum of effects (Adolph et al., 2012).
Synthesis Analysis
The chemoenzymatic synthesis of enantioenriched promethazine showcases a modular approach, demonstrating promethazine's versatility and adaptability in synthetic chemistry (Borowiecki et al., 2014).
Molecular Structure Analysis
While specific studies detailing the molecular structure analysis of "Promethazine N-|A-D-Glucuronide" were not identified, promethazine itself has been extensively studied. Its interactions with receptors and enzymes suggest a complex structure that enables its multifunctional pharmacological activities.
Chemical Reactions and Properties
Promethazine undergoes various chemical reactions, including sulfoxidation catalyzed by enzymes, indicating its reactive nature and potential for diverse chemical modifications (Galzigna et al., 1996).
Physical Properties Analysis
Electroanalytical techniques have been used to determine promethazine in plasma samples, showcasing its electrochemical properties and providing insight into its physical characteristics under different analytical conditions (Alizadeh & Akhoundian, 2010).
Chemical Properties Analysis
The chemical properties of promethazine, such as its ability to block NMDA-induced currents, demonstrate its significant pharmacological effects beyond its antihistaminic activity. This highlights its complex chemical behavior and interaction with biological molecules (Adolph et al., 2012).
科学研究应用
NMDA受体拮抗作用:Promethazine选择性抑制NMDA受体,可能有助于产生镇静、镇痛或神经保护作用(Adolph等人,2012).
阿尔茨海默病的影像学:Promethazine结合阿尔茨海默病中的Abeta。一种新型的[11C]Promethazine PET放射性配体已被合成,用于未来的体内研究(Whitmore等人,2021).
免疫抑制作用:Promethazine盐酸盐已对其免疫抑制特性进行了研究,特别是在受红细胞增多症影响的孕妇中(Gusdon & Witherow,1973).
戊二酸血症的神经毒性:Promethazine最初被诊断为引起戊二酸血症儿童的肌张力障碍,这是一种先天性代谢错误(Smith等人,2001).
代谢相互作用:Promethazine影响各种代谢过程,如酶诱导和药物相互作用(Pfeifer等人,1981).
锥虫杀灭作用:Promethazine对T. cruzi的不同阶段表现出锥虫杀灭作用,表明其在治疗感染中的潜在用途(Fernández等人,1997).
心脏作用:Promethazine阻断心脏人类醚-a-go-go相关基因(hERG)通道,解释了其致心律失常的副作用(Jo等人,2009).
胆红素代谢:Promethazine影响大鼠肝脏的胆红素代谢和转运,提供了对其在Rh红细胞增多症等疾病中的潜在影响的见解(Vaisman等人,1976).
组织毒性风险:Promethazine的使用可能导致组织毒性,有局部坏死和其他严重并发症的记录实例(Paula等人,2010).
局部副作用:它的局部应用可能产生副作用,例如影响表皮受体和影响炎症性皮肤病(Cantisani等人,2013).
多重给药的药代动力学:研究已经检查了亚慢性给药对普罗米嗪的处置和药物代谢的影响(Taylor & Houston,1980).
细菌培养中的抗质粒作用:普罗米嗪已被公认为混合细菌培养物中的有效抗质粒剂,为在微生物研究中的潜在用途提供了见解(Molnár等人,2003).
电子转移机制:对普罗米嗪进行电子转移反应和形成电荷转移复合物的能力的研究提供了对其药理作用的见解(Wiśniewska & van Eldik,2006).
帕金森病中的神经保护作用:普罗米嗪在帕金森病模型中显示出对MPTP毒性的潜在神经保护作用(Cleren等人,2005).
眼部并发症:意外滴入眼睛会导致持续性散瞳,表明眼睛暴露的潜在风险(Abbasi,2017).
肌张力障碍诱导:普罗米嗪治疗后出现急性肌张力障碍的报道,尤其是在特定人群中,突出了在临床使用中需要仔细考虑(Zhang等人,2019).
儿科用药警告:在儿科用药中为普罗米嗪标签添加框装警告是基于严重不良事件的风险(Starke等人,2005).
药物代谢中的氢氘交换:研究普罗米嗪代谢的氢氘交换方法为分析药物代谢提供了一种有价值的技术(Ohashi等人,1998).
代谢中的N(+)-葡萄糖醛酸化途径:普罗米嗪通过N(+)-葡萄糖醛酸化途径进行代谢,这是H1-抗组胺药代谢中观察到的现象(Luo等人,1991).
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[dimethyl(1-phenothiazin-10-ylpropan-2-yl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6S/c1-13(25(2,3)22-20(28)18(26)19(27)21(31-22)23(29)30)12-24-14-8-4-6-10-16(14)32-17-11-7-5-9-15(17)24/h4-11,13,18-22,26-28H,12H2,1-3H3/t13?,18-,19-,20+,21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNKYMDJQOWLOF-JGSZSWCSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858338 |
Source


|
| Record name | (2S,3S,4S,5R,6R)-6-{Dimethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Promethazine N-beta-D-glucuronide | |
CAS RN |
137908-81-7 |
Source


|
| Record name | (2S,3S,4S,5R,6R)-6-{Dimethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

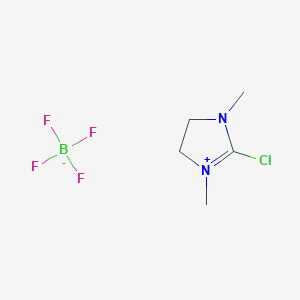
![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)
![1,6-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-3,4-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-5-benzoate-myo-inositol](/img/structure/B1146698.png)
![(1S,3R,8R,10S)-5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B1146699.png)
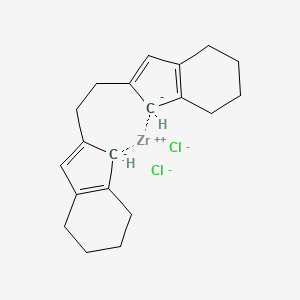
![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1146701.png)

